molecular formula C16H20N6O B11285569 N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-methoxyphenyl)-1-methyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11285569
M. Wt: 312.37 g/mol
InChI Key: DHERLLLTCJNTGA-UHFFFAOYSA-N
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Description

N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable formamide derivative to yield the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting CDKs, this compound can halt cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets include CDK4 and CDK6, which are involved in the transition from the G1 to the S phase of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-METHOXYPHENYL)-1-METHYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxyphenyl and propyl groups contribute to its high affinity and selectivity for CDKs, making it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

4-N-(3-methoxyphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6O/c1-4-8-17-16-20-14(13-10-18-22(2)15(13)21-16)19-11-6-5-7-12(9-11)23-3/h5-7,9-10H,4,8H2,1-3H3,(H2,17,19,20,21)

InChI Key

DHERLLLTCJNTGA-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)OC

Origin of Product

United States

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